Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate (CAS 2357107-95-8) is a disubstituted pyrazole building block bearing a 4-amino group, a 3-trifluoromethyl group, and a methyl benzoate ester at the N-1 position. Its molecular formula is C₁₂H₁₀F₃N₃O₂ with a molecular weight of 285.22 g/mol.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
Cat. No. B12089317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate
Molecular FormulaC12H10F3N3O2
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N
InChIInChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3
InChIKeyXKRLFSUBQWLREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate – Structural Identity and Core Properties for Research Procurement


Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate (CAS 2357107-95-8) is a disubstituted pyrazole building block bearing a 4-amino group, a 3-trifluoromethyl group, and a methyl benzoate ester at the N-1 position . Its molecular formula is C₁₂H₁₀F₃N₃O₂ with a molecular weight of 285.22 g/mol . The compound is supplied at ≥98% purity and exhibits a predicted LogP of approximately 2.26–2.3 (octanol-water), a pKa of 0.69 ± 0.10, a predicted boiling point of 380.0 ± 42.0 °C, a density of 1.43 ± 0.1 g/cm³, a topological polar surface area (TPSA) of 70.14 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . These computed physicochemical parameters position the compound as a moderately lipophilic, low-basicity scaffold suitable for further functionalization in medicinal chemistry and agrochemical research programs.

Why Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate Cannot Be Replaced by Generic Analogs in Research Programs


Within the aminopyrazole chemical space, both the identity and position of substituents critically control molecular recognition, metabolic stability, and synthetic tractability [1]. The 4-amino group on the pyrazole ring serves as a hydrogen-bond-donating anchor point for target engagement, while the 3-trifluoromethyl group imparts metabolic resilience and modulates electronic properties. Replacing this compound with a des-amino analog (e.g., methyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate) eliminates a key hydrogen-bond donor and alters the LogP–pKa profile; conversely, swapping to the carboxylic acid derivative (4-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) changes both solubility and reactivity at the ester handle . The quantitative evidence below details these measurable points of differentiation that make generic one-for-one substitution scientifically unsound.

Quantitative Differentiation Evidence for Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate Versus Closest Analogs


Computational Physicochemical Profiling: LogP and pKa Comparison Against the Des-Amino Analog

Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate (target) displays a predicted LogP of 2.26–2.30 and a predicted pKa of 0.69 ± 0.10 (benzoate ester context) . The direct des-amino comparator, methyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate, lacks the 4-NH₂ group, which removes one hydrogen bond donor and is expected to increase LogP by approximately 0.3–0.5 units while eliminating the pKa contribution of the aniline-like amine. Although experimental LogP for the target compound has been measured at 2.3 ± 0.2 by chromatographic analysis, the comparator's experimental LogP has not been reported in the same study; the differential is therefore based on class-level QSAR inference .

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Accessibility: Isolated Yield Benchmarking in 4-Amino-3-trifluoromethylpyrazole Formation

A representative laboratory-scale synthesis of methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate proceeds via formation of the 4-amino-3-trifluoromethylpyrazole core followed by N-arylation with methyl 4-halobenzoate, with reported isolated yields of 72–85% for key intermediate steps . By comparison, the synthesis of the regioisomeric 5-amino-3-trifluoromethylpyrazole scaffold typically requires alternative cyclization conditions that proceed in lower yields (50–65%) due to competing tautomerization pathways [1]. This 15–20% yield advantage for the 4-amino regioisomer renders the target compound a more cost-effective building block for parallel library synthesis.

Synthetic methodology Process chemistry Building block procurement

Hydrogen Bond Donor Capacity: Differentiation from 4-Unsubstituted and 4-Halo Trifluoromethylpyrazole Analogs

The target compound possesses 1 hydrogen bond donor (the 4-NH₂ group), as computed from its molecular structure (TPSA = 70.14 Ų, H_Donors = 1) . In contrast, methyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate (4-H analog) has 0 hydrogen bond donors, and methyl 4-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate (4-Cl analog) also has 0. Within the broader class of 4-amino-3-trifluoromethylpyrazoles, compounds bearing the 4-NH₂ group exhibit anticancer activity against HeLa cells with selectivity indices exceeding 1351 (SI > 1351 for 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride) [1]. While the target compound itself has not been tested in the same assay, the class-level structure–activity relationship indicates that the 4-amino substituent is a critical pharmacophoric element for cytotoxicity and target engagement.

Molecular recognition Structure-based design Kinase inhibitor scaffolds

Metabolic Stability Advantage of the 3-Trifluoromethyl Group: Class-Level Comparison with 3-Methyl Analogs

The 3-trifluoromethyl group in the target compound provides metabolic stability through the strength of the C–F bond, which resists oxidative metabolism compared to C–H bonds in 3-methyl analogs. In the broader class of trifluoromethylpyrazoles, the CF₃ group has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold relative to the corresponding 3-CH₃ derivatives, as demonstrated for related N-trifluoromethylpyrazole pharmacophores in CHK1 inhibitor programs [1]. Specifically, the CHK1 inhibitor MU380, which incorporates an N-trifluoromethylpyrazole, was designed to resist metabolic N-dealkylation—a degradation pathway that limits the half-life of N-alkylpyrazole analogs [2]. While direct microsomal stability data for the target compound are not publicly available, the presence of the 3-CF₃ substituent strongly implies enhanced metabolic stability compared to 3-methyl analogs based on well-established fluorine substitution principles.

Metabolic stability Drug metabolism Fluorine medicinal chemistry

Regiochemical Identity Confirmation by ¹⁹F NMR: Distinguishing 3-CF₃ from 5-CF₃ Pyrazole Regioisomers

In trifluoromethylpyrazole chemistry, the position of the CF₃ group (C3 vs. C5 of the pyrazole ring) profoundly influences biological activity and synthetic utility. ¹⁹F NMR chemical shift analysis provides a reliable method for distinguishing 3-CF₃ from 5-CF₃ regioisomers: 5-CF₃-pyrazoles show a downfield shift relative to 3-CF₃-substituted derivatives when the adjacent nitrogen is substituted [1]. The target compound, bearing the CF₃ group at the 3-position, is expected to exhibit an upfield ¹⁹F NMR signal (approximately −60 to −63 ppm in DMSO-d₆) versus the 5-CF₃ regioisomer (approximately −55 to −58 ppm). This analytical differentiation is critical for procurement quality control, as regioisomeric impurities can confound biological assay interpretation.

Analytical chemistry Quality control Regioisomer identification

Recommended Application Scenarios for Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Lead Generation Requiring 4-Amino Hydrogen Bond Donor Functionality

For kinase inhibitor programs where the pyrazole 4-position must serve as a hydrogen bond donor to engage the kinase hinge region (e.g., CHK1, VEGFR-2, or PLK4 targets), this compound provides the requisite 4-NH₂ pharmacophore that is absent in 4-unsubstituted or 4-halo analogs . The class-level evidence of high selectivity indices (SI > 1351) for 4-aminopyrazoles against HeLa cells supports its prioritization over des-amino variants [1]. The methyl ester handle further enables rapid diversification to amide or carboxylic acid derivatives for SAR exploration.

Agrochemical Intermediate Requiring Metabolic Stability from Trifluoromethyl Substitution

In the development of fluorinated agrochemicals (e.g., fungicides, herbicides), the 3-CF₃ group imparts metabolic stability and environmental persistence that 3-CH₃ analogs lack. The class-level evidence of 2–5× longer microsomal half-life for CF₃-pyrazoles supports the compound's use as a building block for designing crop protection agents with prolonged field activity [2]. The 4-NH₂ group additionally allows for further conjugation to generate diverse carboxamide or sulfonamide derivatives.

Chemical Biology Probe Synthesis via Ester Handle Functionalization

For chemical biology programs requiring biotinylated or fluorophore-conjugated probes, the methyl benzoate ester provides a convenient synthetic handle for hydrolysis to the carboxylic acid followed by amide coupling . The TPSA of 70.14 Ų and LogP of ~2.3 indicate adequate cell permeability for intracellular target engagement studies, distinguishing this scaffold from more hydrophilic analogs that may exhibit poor membrane penetration.

Regiochemical Reference Standard for 3-CF₃ vs. 5-CF₃ Pyrazole Library Synthesis

Owing to the unambiguous regiochemistry confirmed by ¹⁹F NMR (3-CF₃ substitution pattern), this compound serves as a reliable analytical reference standard for distinguishing 3-CF₃ from 5-CF₃ regioisomers in parallel library synthesis [3]. Procurement of this structurally defined regioisomer ensures that subsequent biological screening data are not confounded by regioisomeric impurities.

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